molecular formula C18H20N2O4 B2947349 N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide CAS No. 1809288-95-6

N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

Cat. No.: B2947349
CAS No.: 1809288-95-6
M. Wt: 328.368
InChI Key: VGDOSNKYJILNDC-UHFFFAOYSA-N
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Description

N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide:

Preparation Methods

Synthetic Routes and Reaction Conditions: N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide can be synthesized through the reaction of 4-hydroxy-2,6-dimethylaniline with diethyl oxalate. The reaction typically occurs under anhydrous conditions in an appropriate solvent, with heating or the use of a catalyst to facilitate the reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide involves its interaction with molecular targets through its hydroxyl groups. These groups can donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The compound’s ability to undergo electrophilic substitution also allows it to interact with various biological molecules, potentially altering their function .

Comparison with Similar Compounds

Uniqueness: N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide is unique due to its specific structure, which provides distinct antioxidant properties and reactivity. Its ability to undergo various chemical reactions makes it a versatile intermediate in both organic synthesis and pharmaceutical applications .

Properties

IUPAC Name

N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-9-5-13(21)6-10(2)15(9)19-17(23)18(24)20-16-11(3)7-14(22)8-12(16)4/h5-8,21-22H,1-4H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDOSNKYJILNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C(=O)NC2=C(C=C(C=C2C)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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